Scandoside

Overview

Description

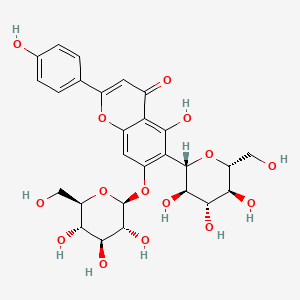

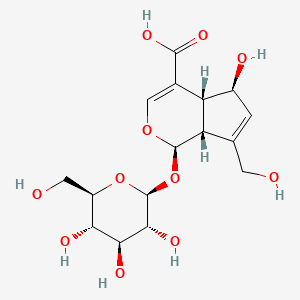

Scandoside is an iridoid compound . It is also known as Deacetylasperulosidic acid .

Synthesis Analysis

This compound was isolated from Hedyotis diffusa and its anti-inflammatory effect was investigated in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages .Molecular Structure Analysis

This compound has the molecular formula C16H22O11 . Its average mass is 390.339 Da and its monoisotopic mass is 390.116211 Da .Chemical Reactions Analysis

This compound has been found to have significant anti-inflammatory effects. It decreases the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). It also inhibits the levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-6 mRNA expression in LPS-induced RAW 264.7 macrophages .Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3, a boiling point of 744.1±60.0 °C at 760 mmHg, and a flash point of 271.7±26.4 °C . It has 11 H bond acceptors, 7 H bond donors, and 5 freely rotating bonds .Scientific Research Applications

In Vivo Metabolic Pathway Analysis

A study used ultra-performance liquid chromatography combined with electrospray ionization tandem orbitrap mass spectrometry to investigate the metabolism pathways of scandoside methyl ester. After incubation in liver microsomes from different species, including humans, five metabolites were identified. The major pathways involved hydrolysis, oxidation, and reduction reactions, highlighting species-specific differences in metabolism Li et al., 2014.

Chemical Analysis Techniques

HPLC Analysis in Hedyotis Diffusa

An HPLC method was developed for the simultaneous determination of deacetylasperulosidic acid and this compound in Hedyotis diffusa. This provided a robust, accurate, and reproducible approach for analyzing these compounds, emphasizing the importance of this compound in quality control processes Shude, 2011.

Therapeutic Potential

Antioxidant and Anti-inflammatory Properties:

- Antioxidant Iridoid Glucosides: A study isolated new iridoid glucosides from Wendlandia formosana, including this compound methyl esters. These compounds exhibited antioxidant activity against various radicals, indicating the potential therapeutic applications of this compound Lakshmana Raju et al., 2004.

- Human Neutrophil Elastase Inhibition: Iridoid glycosides from Hedyotis diffusa were evaluated for their inhibitory effects on human neutrophil elastase, an enzyme involved in inflammatory processes. This compound derivatives showed potent activity, suggesting their role in anti-inflammatory treatments Xu et al., 2010.

- Anti-Inflammatory Effect via NF-κB and MAPK Pathways: this compound was found to significantly decrease the production of pro-inflammatory cytokines and mediators in LPS-induced RAW 264.7 macrophages. It inhibited pathways related to nuclear transcription factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK), highlighting its potential as an anti-inflammatory agent He et al., 2018.

Mechanism of Action

Scandoside is an iridoid compound isolated from Hedyotis diffusa, a plant known for its anti-inflammatory properties . This article will delve into the mechanism of action of this compound, exploring its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its efficacy.

Target of Action

This compound primarily targets inducible nitric oxide synthase (iNOS) , cyclooxygenase-2 (COX-2) , and inhibitor of nuclear transcription factor kappa-B alpha (IκB-α) . These proteins play crucial roles in inflammation, making them key targets for anti-inflammatory compounds.

Mode of Action

This compound interacts with its targets by binding to them, which has been confirmed through molecular docking analyses . This binding inhibits the activity of iNOS, COX-2, and IκB-α, leading to a decrease in the production of pro-inflammatory cytokines and mediators .

Biochemical Pathways

The anti-inflammatory effect of this compound is achieved through the suppression of the nuclear transcription factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways . These pathways are involved in the production of pro-inflammatory cytokines and mediators. By suppressing these pathways, this compound effectively reduces inflammation.

Pharmacokinetics

Its anti-inflammatory effects suggest that it has sufficient bioavailability to exert its effects on its target proteins .

Result of Action

This compound significantly decreases the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). It also inhibits the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6 in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages . These results indicate that this compound has a potent anti-inflammatory effect at the molecular and cellular levels.

Action Environment

It’s worth noting that the anti-inflammatory effects of this compound were observed in lps-induced raw 2647 macrophages, suggesting that its efficacy may be influenced by the presence of inflammatory stimuli .

Safety and Hazards

properties

IUPAC Name |

(1S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c17-2-5-1-7(19)10-6(14(23)24)4-25-15(9(5)10)27-16-13(22)12(21)11(20)8(3-18)26-16/h1,4,7-13,15-22H,2-3H2,(H,23,24)/t7-,8-,9-,10+,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXWFPTVHBWJOU-AWQYILTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2C(C1O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([C@@H]2[C@H]([C@@H]1O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318493 | |

| Record name | Scandoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18842-99-4 | |

| Record name | Scandoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18842-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scandoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

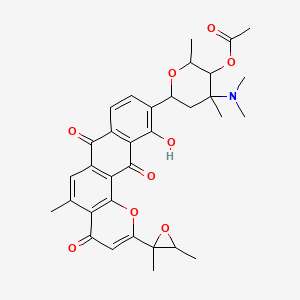

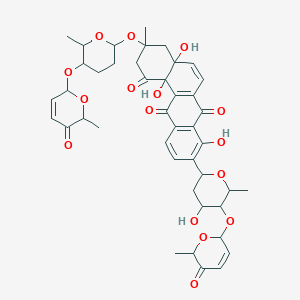

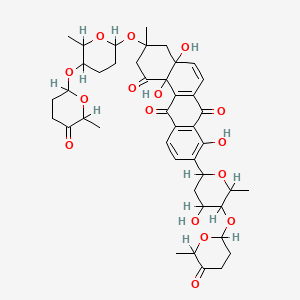

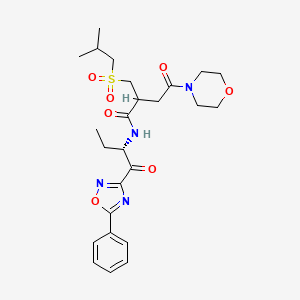

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.